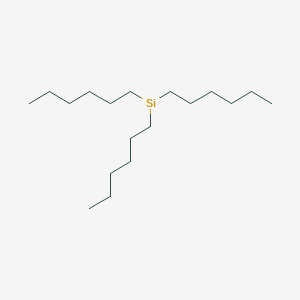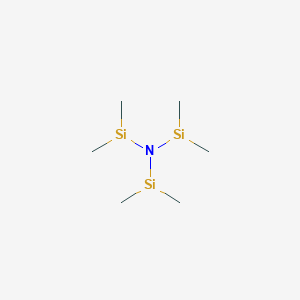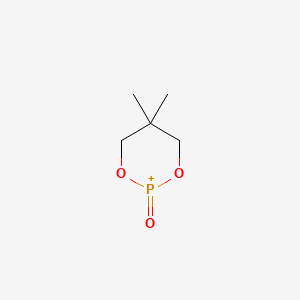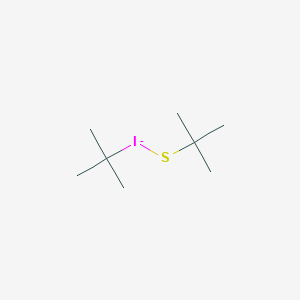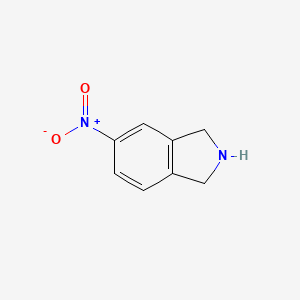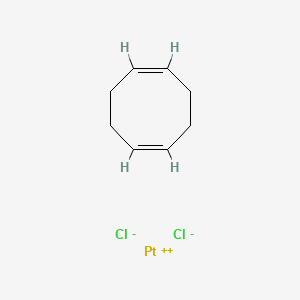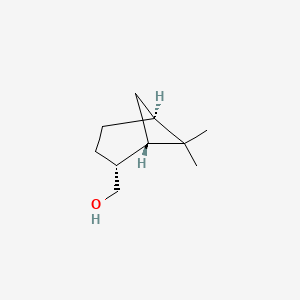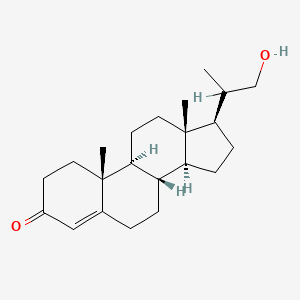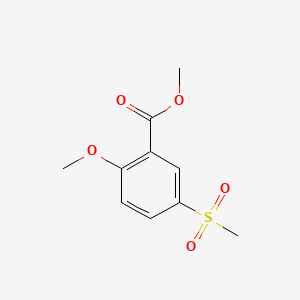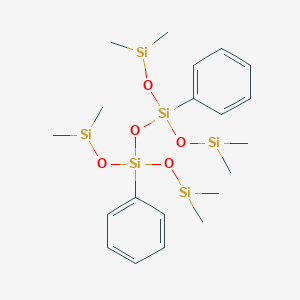![molecular formula C6H19GdNSi2 B1587996 Tris[N,N-bis(trimetilsilil)amida]gadolinio(III) CAS No. 35789-03-8](/img/structure/B1587996.png)
Tris[N,N-bis(trimetilsilil)amida]gadolinio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is a chemical compound with the linear formula Gd(N(Si(CH3)3)2)3 . It has a molecular weight of 638.40 . This compound is used in many asymmetric catalysis applications . To prevent exposure of the rare earth catalyst to air and moisture, which can be detrimental to the reaction outcome, glove box and Schlenk techniques should be employed .
Molecular Structure Analysis
The molecular structure of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is represented by the SMILES stringCSi(C)N(Gd(C)C)Si(C)C)N(Si(C)C)Si(C)C)Si(C)C . Physical And Chemical Properties Analysis
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is a solid with a melting point of 67-90 °C (lit.) . It has a flash point of 2.2 °C (closed cup) .Aplicaciones Científicas De Investigación
Catálisis Asimétrica
Este compuesto se utiliza en muchas aplicaciones de catálisis asimétrica . La catálisis asimétrica es un tipo de catálisis en la que un catalizador quiral dirige la formación de un compuesto quiral de modo que la reacción puede favorecer la formación de un enantiómero sobre el otro.
Catalizador de Tierras Raras
El compuesto se utiliza como catalizador de tierras raras . Los catalizadores de tierras raras se utilizan en una variedad de reacciones químicas debido a sus propiedades electrónicas y estructurales únicas.
Síntesis de Óxidos de Amidocerio(IV)
Tris[N,N-bis(trimetilsilil)amida]gadolinio(III) se puede utilizar como reactivo para la síntesis de óxidos de amidocerio(IV) . Estos compuestos tienen aplicaciones potenciales en varios campos, incluida la ciencia de los materiales y la catálisis.
Síntesis de Ligandos de Carbeno N-Heterocíclicos Estéricamente Impedidos
Este compuesto también se puede utilizar en la síntesis de ligandos de carbeno N-heterocíclicos estéricamente impedidos . Estos ligandos se utilizan a menudo en la química organometálica y la catálisis.
Síntesis de Complejos de Imidodofosfinato de Lantánido
Tris[N,N-bis(trimetilsilil)amida]gadolinio(III) se puede utilizar en la síntesis de complejos de imidodofosfinato de lantánido . Estos complejos tienen propiedades electroluminiscentes, lo que los hace útiles en el desarrollo de dispositivos emisores de luz.
Síntesis de Complejos de Lantánidos de un Quelato Híbrido Oxazolina-Fenóxido
Este compuesto se puede utilizar en la síntesis de complejos de lantánidos de un quelato híbrido oxazolina-fenóxido . Estos complejos tienen aplicaciones potenciales en el campo de los materiales luminiscentes.
Safety and Hazards
Mecanismo De Acción
Target of Action
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is primarily used as a catalyst in many asymmetric catalysis applications . The primary target of this compound is the reactant molecules in these applications. The role of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) is to speed up the reaction by lowering the activation energy.
Mode of Action
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) interacts with its targets by providing an alternative reaction pathway with a lower activation energy . This interaction results in an increased rate of reaction.
Biochemical Pathways
The exact biochemical pathways affected by Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) depend on the specific reaction it is catalyzing. In general, it is involved in the acceleration of chemical reactions in the field of asymmetric catalysis .
Pharmacokinetics
It’s important to note that solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .
Result of Action
The molecular and cellular effects of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)'s action are the accelerated chemical reactions it catalyzes. By lowering the activation energy of these reactions, it allows them to proceed more quickly and efficiently .
Action Environment
The action, efficacy, and stability of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, glove box and Schlenk techniques should be employed during its use .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) can be achieved through a ligand exchange reaction between gadolinium(III) chloride and three equivalents of N,N-Bis(trimethylsilyl)amide in the presence of a base.", "Starting Materials": [ "Gadolinium(III) chloride", "N,N-Bis(trimethylsilyl)amide", "Base (e.g. sodium hydride, potassium tert-butoxide)" ], "Reaction": [ "Add a stoichiometric amount of base to a solution of gadolinium(III) chloride in anhydrous tetrahydrofuran (THF) or another suitable solvent.", "Slowly add three equivalents of N,N-Bis(trimethylsilyl)amide to the reaction mixture while stirring at room temperature.", "Heat the reaction mixture to reflux for several hours to ensure complete ligand exchange.", "Cool the reaction mixture to room temperature and filter off any insoluble byproducts.", "Concentrate the filtrate under reduced pressure to yield the desired product as a white solid." ] } | |
Número CAS |
35789-03-8 |
Fórmula molecular |
C6H19GdNSi2 |
Peso molecular |
318.6 g/mol |
Nombre IUPAC |
[dimethyl-(trimethylsilylamino)silyl]methane;gadolinium |
InChI |
InChI=1S/C6H19NSi2.Gd/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3; |
Clave InChI |
OWMMOAUYLCFBKO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Gd+3] |
SMILES canónico |
C[Si](C)(C)N[Si](C)(C)C.[Gd] |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



